Sulindac sulfide

Catalog No.
S544213
CAS No.
49627-27-2
M.F
C20H17FO2S
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulindac sulfide

CAS Number

49627-27-2

Product Name

Sulindac sulfide

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO2S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Synonyms

sulindac sulfide, sulindac sulfide, (E)-isomer, sulindac sulfide, (Z)-isomer, sulindac sulfide, sodium salt

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Anti-proliferative and Pro-apoptotic Effects

Sulindac sulfide exhibits anti-proliferative and pro-apoptotic effects, meaning it can inhibit the growth and proliferation of cancer cells while also promoting their programmed cell death (apoptosis). Studies have shown its effectiveness in suppressing the growth of various cancer cell lines, including those from the colon, breast, and pancreas [1, 2].

  • Source: [1] Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell )
  • Source: [2] Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors )

Cyclooxygenase (COX) Inhibition

One of the proposed mechanisms behind sulindac sulfide's anti-cancer effects is its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which play a role in inflammation and cancer development. By inhibiting COX, sulindac sulfide may contribute to reducing inflammation and suppressing tumor growth [3].

  • Source: [3] Sulindac for stroke treatment: neuroprotective mechanism and therapy )

Radioprotective Potential

Recent studies suggest that sulindac sulfide might possess radioprotective properties. This means it could potentially help protect healthy cells from damage caused by ionizing radiation, which is often used in cancer treatment. Research indicates that sulindac sulfide reduces genotoxicity (DNA damage) and oxidative stress induced by radiation exposure in human blood lymphocytes [4].

  • Source: [4] Radioprotective Potential of Sulindac Sulfide to Prevent DNA Damage Due to Ionizing Radiation )

Sulindac sulfide is a significant metabolite of the nonsteroidal anti-inflammatory drug sulindac. It is classified as an aryl sulfide and possesses the chemical formula C20H17FO2SC_{20}H_{17}FO_2S with a molar mass of 356.41 g/mol. Sulindac sulfide is notable for its dual role as both an anti-inflammatory agent and a potential anticancer compound. Unlike many traditional nonsteroidal anti-inflammatory drugs, sulindac sulfide exhibits a unique mechanism of action that extends beyond simple cyclooxygenase inhibition. It is primarily formed in the liver after the administration of sulindac, which is a prodrug that undergoes metabolic conversion to its active form .

Sulindac sulfide exhibits its effects through multiple mechanisms, including:

  • COX Inhibition: Similar to sulindac, it inhibits cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Prostaglandins are involved in inflammation, pain, and fever []. However, sulindac sulfide shows greater selectivity for COX-1 compared to COX-2, potentially offering some advantages over traditional NSAIDs [].
  • γ-Secretase Inhibition: This is a unique property of sulindac sulfide. γ-Secretase is an enzyme involved in the processing of amyloid precursor protein (APP). Abnormal processing of APP contributes to Alzheimer's disease. Studies suggest sulindac sulfide might have potential in Alzheimer's research due to its γ-secretase inhibitory activity.
  • Other Mechanisms: Sulindac sulfide might possess additional anti-cancer and anti-proliferative effects through mechanisms that are not fully understood.
, particularly involving oxidation and reduction processes. It can be re-oxidized by specific enzymes, which may influence its pharmacological properties. The compound is also involved in reactions that lead to the formation of various derivatives, enhancing its biological activity. For instance, sulindac sulfide can interact with cellular pathways that promote apoptosis in cancer cells by upregulating death receptor 5 and activating caspase-8, which are critical components in apoptotic signaling pathways .

The biological activities of sulindac sulfide include:

  • Anti-inflammatory Effects: Similar to other nonsteroidal anti-inflammatory drugs, it reduces inflammation by inhibiting prostaglandin synthesis through cyclooxygenase enzyme inhibition.
  • Anticancer Properties: Sulindac sulfide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including colon adenocarcinoma cells. This anticancer activity is attributed to its ability to modulate apoptotic pathways and reduce tumor growth .
  • Polyposis Prevention: Notably, sulindac sulfide has demonstrated effectiveness in reducing the growth of polyps in patients with familial adenomatous polyposis, indicating its potential role in cancer prevention .

The synthesis of sulindac sulfide typically involves multiple steps:

  • Formation of Intermediate Compounds: The reaction between p-fluorobenzyl chloride and the anion of diethylmethyl malonate leads to an intermediate diester.
  • Saponification and Decarboxylation: The intermediate undergoes saponification followed by decarboxylation to yield a key precursor.
  • Cyclization: Polyphosphoric acid cyclization transforms the intermediate into 5-fluoro-2-methyl-3-indanone.
  • Final Steps: Subsequent reactions include condensation with p-methylthiobenzaldehyde and oxidation with sodium metaperiodate to produce sulindac sulfide .

Sulindac sulfide is utilized primarily in:

  • Pain Management: As an effective treatment for acute and chronic inflammatory conditions.
  • Cancer Therapy: Investigated for its potential in treating various cancers due to its apoptotic effects on malignant cells.
  • Preventive Medicine: Particularly noted for its role in preventing colorectal polyps in genetically predisposed individuals .

Research on sulindac sulfide has highlighted its interactions with various biological systems:

  • Cellular Pathways: Studies indicate that sulindac sulfide activates peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and potentially enhancing its anticancer effects .
  • Synergistic Effects: When combined with other therapeutic agents, sulindac sulfide may exhibit enhanced efficacy against certain cancers, although specific combinations require further investigation .

Sulindac sulfide shares structural and functional similarities with several other compounds. Here are notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
IndomethacinArylalkanoic acidAnti-inflammatoryStronger COX inhibition
DiclofenacArylalkanoic acidAnti-inflammatoryMore potent but higher gastrointestinal risk
CelecoxibSelective COX-2 inhibitorAnti-inflammatoryLess gastrointestinal side effects
AspirinSalicylateAnti-inflammatory, antiplateletIrreversible COX inhibition

Sulindac sulfide's uniqueness lies in its dual functionality as both an anti-inflammatory agent and a potential anticancer compound, along with its relatively lower gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs .

Sulindac, the prodrug of sulindac sulfide, was first patented in 1969 and approved by the FDA in 1976 for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its development stemmed from efforts to create a safer alternative to indomethacin, another NSAID with significant gastrointestinal side effects. Sulindac sulfide was identified as the pharmacologically active metabolite responsible for sulindac’s therapeutic effects through in vivo metabolic studies in the late 1970s. Early research revealed its dual role as a cyclooxygenase (COX) inhibitor and an inducer of apoptosis in cancer cells, sparking interest in its potential for chemoprevention.

Relationship to Parent Compound Sulindac

Sulindac is a sulfoxide prodrug that undergoes reversible reduction in the liver to form sulindac sulfide, the active moiety, and irreversible oxidation to sulindac sulfone, an inactive metabolite. This metabolic duality allows sulindac to maintain sustained blood levels of the sulfide while minimizing direct gastrointestinal toxicity. The sulfide metabolite exhibits 6-fold greater potency than sulindac in inhibiting tumor cell proliferation and inducing apoptosis.

Table 1: Comparative Properties of Sulindac and Its Metabolites

PropertySulindac (Prodrug)Sulindac Sulfide (Active)Sulindac Sulfone (Inactive)
COX-1 Inhibition (IC₅₀)>100 µM1.9 µM>100 µM
COX-2 Inhibition (IC₅₀)58 µM1.21 µM>100 µM
Anticancer ActivityLowHighModerate (via PDE5)
Primary MechanismProdrugCOX/PDE inhibitionPDE inhibition

Data compiled from .

Significance in Pharmacological Research

Sulindac sulfide’s significance extends beyond COX inhibition. Key research areas include:

  • Anticancer Mechanisms: Induction of apoptosis via death receptor 5 (DR5) upregulation, mitochondrial uncoupling, and inhibition of Ras signaling.
  • cGMP Phosphodiesterase (PDE) Inhibition: Suppression of PDE5 (IC₅₀ = 38 µM) and other isoforms, leading to elevated cGMP levels and tumor growth inhibition.
  • Antioxidant Effects: Scavenging of reactive oxygen species (ROS) and nitrogen species (RNS), such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), at pharmacologically relevant concentrations.

Metabolic Conversion from Prodrug Sulindac

The biotransformation of sulindac involves two pathways:

  • Reduction: Catalyzed by methionine sulfoxide reductase (Msr) enzymes (MsrA, MsrB2, MsrB3) in the liver, converting the sulfoxide group to a sulfide.
  • Oxidation: Mediated by cytochrome P450 enzymes (CYP1A2, CYP1B1), yielding the sulfone metabolite.

The sulfide’s enterohepatic recirculation—excretion into bile and reabsorption in the intestines—prolongs its therapeutic activity.

Synthetic Pathways for Sulindac Sulfide Production

The synthesis of sulindac sulfide primarily involves reductive and catalytic methods to achieve high yields and purity. Two prominent approaches—titanium tetrachloride-mediated synthesis and zinc-based reduction—have been extensively characterized.

Titanium Tetrachloride-Mediated Synthesis

Titanium tetrachloride (TiCl₄) serves as a Lewis acid catalyst in the reduction of sulindac to sulindac sulfide. A representative procedure involves suspending zinc dust (1.1 g, 16.8 mmol) in tetrahydrofuran (20 mL) under an inert atmosphere, followed by the addition of TiCl₄ (8.4 mmol in dichloromethane) [1]. Sulindac (1.0 g, 2.8 mmol) in dichloromethane is introduced via syringe pump over 0.5 hours, yielding a yellow suspension. After 2 hours of stirring at −20°C (maintained via an acetone-dry ice bath), the reaction mixture is filtered through Celite, quenched with hydrochloric acid, and extracted with dichloromethane. Evaporation under reduced pressure affords sulindac sulfide in quantitative yield (952 mg, 100%) [1]. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure, with characteristic signals at δ 3.59 (2H, s, CH₂) and νₘₐₓ 1702 cm⁻¹ (carboxyl) [1].

Zinc-Based Reduction Approaches

Zinc dust acts as a reductant in tetrahydrofuran–dichloromethane systems to convert sulindac to its sulfide derivative. Under conditions analogous to TiCl₄-mediated synthesis, zinc facilitates the selective reduction of the sulfoxide group without altering the indene-acetic acid backbone [1]. This method achieves comparable yields to TiCl₄ catalysis, highlighting zinc’s utility in large-scale preparations.

Table 1: Comparative Analysis of Sulindac Sulfide Synthesis Methods

ParameterTitanium TetrachlorideZinc-Based Reduction
Catalyst/ReductantTiCl₄ (1.0 M)Zn dust
Solvent System

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.09332912 g/mol

Monoisotopic Mass

340.09332912 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

6UVA8S2DEY

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

49627-27-2
32004-67-4

Wikipedia

Sulindac sulfide

Dates

Last modified: 08-15-2023

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